molecular formula C6H14ClNO3 B2432969 (R)-1-((R)-Morpholin-3-yl)ethane-1,2-diol hydrochloride CAS No. 2155840-79-0

(R)-1-((R)-Morpholin-3-yl)ethane-1,2-diol hydrochloride

Cat. No.: B2432969
CAS No.: 2155840-79-0
M. Wt: 183.63
InChI Key: KUFWAMRXPILATC-IBTYICNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(®-Morpholin-3-yl)ethane-1,2-diol hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a morpholine ring and an ethane-1,2-diol moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(®-Morpholin-3-yl)ethane-1,2-diol hydrochloride typically involves the reaction of morpholine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring-opening of ethylene oxide and subsequent formation of the diol. The hydrochloride salt is then formed by treating the resulting product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to maintain the purity and enantiomeric excess of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(®-Morpholin-3-yl)ethane-1,2-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The diol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Ethers, esters.

Scientific Research Applications

®-1-(®-Morpholin-3-yl)ethane-1,2-diol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a chiral building block in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(®-Morpholin-3-yl)ethane-1,2-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects. The pathways involved include enzyme inhibition or activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Ethylene glycol: Similar in structure but lacks the morpholine ring.

    Propane-1,2-diol: Another diol with different chemical properties and applications.

    Morpholine: Contains the morpholine ring but lacks the diol moiety.

Uniqueness

®-1-(®-Morpholin-3-yl)ethane-1,2-diol hydrochloride is unique due to its combination of a morpholine ring and a diol moiety, providing distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(1R)-1-[(3R)-morpholin-3-yl]ethane-1,2-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c8-3-6(9)5-4-10-2-1-7-5;/h5-9H,1-4H2;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFWAMRXPILATC-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C(CO)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1)[C@H](CO)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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